molecular formula C15H14N2O B1370952 1-Benzyl-4-methoxy-5-azaindole CAS No. 1082041-21-1

1-Benzyl-4-methoxy-5-azaindole

Cat. No.: B1370952
CAS No.: 1082041-21-1
M. Wt: 238.28 g/mol
InChI Key: PJHHRTFZSHQBNF-UHFFFAOYSA-N
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Description

1-Benzyl-4-methoxy-5-azaindole is a chemical compound belonging to the azaindole family. Azaindoles are heterocyclic compounds that combine a pyridine ring with a pyrrole ring. This specific compound is characterized by the presence of a benzyl group at the first position and a methoxy group at the fourth position of the azaindole core. These structural modifications contribute to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methoxy-5-azaindole can be synthesized through various synthetic routes. One common method involves the palladium-catalyzed intramolecular Heck reaction. This reaction starts with 2-chloro-4-amino-5-iodopyridine, which reacts with pyruvic acid to form the azaindole core. The carboxylic acid group is then transformed into an amide using 3-methoxybenzylamine through standard peptide coupling .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatographic techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methoxy-5-azaindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted azaindole compounds .

Scientific Research Applications

1-Benzyl-4-methoxy-5-azaindole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.

    Medicine: Research explores its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methoxy-5-azaindole involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the active site of protein kinases, blocking their activity. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

  • 1-Benzyl-4-methoxy-3-azaindole
  • 1-Benzyl-4-methoxy-6-azaindole
  • 1-Benzyl-4-methoxy-7-azaindole

Uniqueness: 1-Benzyl-4-methoxy-5-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-methoxypyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-18-15-13-8-10-17(14(13)7-9-16-15)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHHRTFZSHQBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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